molecular formula C7H4F3N3O4 B6306897 2,4-Dinitro-6-(trifluoromethyl)aniline CAS No. 444-41-7

2,4-Dinitro-6-(trifluoromethyl)aniline

Cat. No.: B6306897
CAS No.: 444-41-7
M. Wt: 251.12 g/mol
InChI Key: VBXPHDBFAZDZOB-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F3N3O4. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with nitro groups and a trifluoromethyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dinitro-6-(trifluoromethyl)aniline typically involves nitration reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production of the compound .

Chemical Reactions Analysis

2,4-Dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific target activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-(trifluoromethyl)aniline involves its interaction with cellular components. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and leading to potential cytotoxic effects .

Comparison with Similar Compounds

2,4-Dinitro-6-(trifluoromethyl)aniline can be compared with other nitroaniline derivatives, such as:

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2,4-dinitro-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O4/c8-7(9,10)4-1-3(12(14)15)2-5(6(4)11)13(16)17/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXPHDBFAZDZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512573
Record name 2,4-Dinitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-41-7
Record name 2,4-Dinitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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